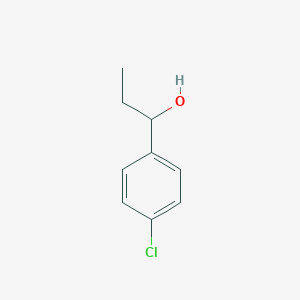

1-(4-Chlorophenyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAWBKBMGZKBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930148 | |

| Record name | 1-(4-Chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13856-85-4 | |

| Record name | 4-Chloro-α-ethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13856-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-alpha-ethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013856854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-ethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Medicinal Chemistry

The importance of 1-(4-Chlorophenyl)propan-1-ol stems from its utility as a key intermediate in the synthesis of a variety of organic compounds, some of which exhibit promising pharmacological properties. ontosight.ai

The presence of a hydroxyl group and a chlorine atom on the phenyl ring allows for a range of chemical modifications. The hydroxyl group can be oxidized to a ketone, forming 4'-Chloropropiophenone (B124772), another valuable synthetic intermediate. bloomtechz.com Furthermore, the alcohol functionality can be targeted in substitution reactions. ontosight.ai

In medicinal chemistry, this compound serves as a precursor for the synthesis of various biologically active molecules. It is an intermediate in the production of certain antihistamines and anesthetics. ontosight.ai Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, amino derivatives have shown potential as stimulants of the central nervous system, while other derivatives have been explored for their anticancer, anti-inflammatory, and antimalarial properties. smolecule.comontosight.aimdpi.com The compound (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, a derivative of this compound, is a key intermediate in the synthesis of the pharmaceutical compound AZD5363, a protein kinase B inhibitor. google.com

Synthetic Methodologies for 1 4 Chlorophenyl Propan 1 Ol and Its Stereoisomers

Chemoenzymatic Synthesis

Chemoenzymatic methods offer a powerful and environmentally benign approach to chiral synthesis, leveraging the high selectivity of enzymes. These strategies for producing enantiopure 1-(4-chlorophenyl)propan-1-ol primarily involve the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture.

Biocatalytic Reduction of Prochiral Ketones (e.g., 4'-Chloropropiophenone)

The asymmetric reduction of the prochiral ketone, 4'-chloropropiophenone (B124772), is a direct route to optically active this compound. This transformation is often accomplished using whole-cell biocatalysts, which contain a variety of oxidoreductases capable of catalyzing the reduction with high enantioselectivity.

Microorganisms such as yeasts and bacteria have been successfully employed for this purpose. For instance, various yeast strains, including those from the genera Rhodotorula and Candida, have demonstrated the ability to reduce substituted propiophenones. researchgate.net The strain Rhodotorula rubra KCh 82 is known for its capacity to reduce low-molecular-weight ketones and has been used in the reduction of related chloro- and bromo-acetophenone derivatives, typically yielding the (R)-alcohols in accordance with Prelog's rule. researchgate.netnih.gov

Similarly, Acetobacter pasteurianus GIM1.158 has been identified as an effective biocatalyst for the anti-Prelog reduction of prochiral ketones, offering a route to (R)-alcohols with high enantiomeric excess (ee). nih.govd-nb.info In the reduction of 3-chloropropiophenone, a close analogue, this strain provided the (S)-alcohol with a 94.9% yield and 99.7% ee. nih.gov The use of preheated immobilized Candida utilis cells has also been reported for the asymmetric reduction of 3-chloropropiophenone, yielding (S)-3-chloro-1-phenylpropanol with 99.5% ee and an 85% yield. proquest.com

The reaction conditions, including pH, temperature, and the presence of co-solvents like deep eutectic solvents (DESs), can significantly influence the conversion and enantioselectivity of these bioreductions. tudelft.nl

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Acetobacter pasteurianus GIM1.158 | 3-Chloropropiophenone | (S) | 99.7% | 94.9% | nih.gov |

| Candida utilis (immobilized, preheated) | 3-Chloropropiophenone | (S) | 99.5% | 85% | proquest.com |

| Rhodotorula rubra KCh 82 | 2-Chloro-4'-chloroacetophenone | (R) | >99% | >99% | nih.gov |

Enzyme-Mediated Enantioselective Transformations (e.g., Yeast, Lipases)

Beyond whole-cell systems, isolated enzymes, particularly lipases, are widely used for the enantioselective transformation of racemic alcohols. Baker's yeast, a readily available and inexpensive biocatalyst, is known to catalyze the asymmetric reduction of a variety of prochiral ketones. researchgate.netacs.org While specific data for 4'-chloropropiophenone is limited, its effectiveness with related substrates suggests its potential in this synthesis. researchgate.net

Lipases, on the other hand, are typically employed in the kinetic resolution of racemic alcohols. These enzymes selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the esterified enantiomer.

Resolution of Racemic Mixtures via Enzymatic Esterification

Kinetic resolution using lipases is a well-established method for obtaining enantiomerically pure alcohols. The most commonly used lipase (B570770) for this purpose is Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435). scielo.brtandfonline.comresearchgate.net This enzyme demonstrates excellent enantioselectivity in the esterification or transesterification of a wide range of secondary alcohols, including 1-phenyl-1-propanol (B1198777) and its derivatives. tandfonline.comtandfonline.com

In a typical resolution of racemic this compound, the lipase would selectively catalyze the acylation of one enantiomer, for example, the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol. The choice of acyl donor (e.g., vinyl acetate, fatty acids) and solvent can significantly impact the reaction rate and enantioselectivity. tandfonline.com For instance, in the resolution of racemic 1-phenyl-1-propanol, using lauric acid as the acyl donor and toluene (B28343) as the solvent with Novozym 435 resulted in a 95% ee for the (S)-enantiomer. tandfonline.com

| Enzyme | Substrate | Acyl Donor | Solvent | Product (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | (R,S)-1-Phenyl-1-propanol | Lauric Acid | Toluene | (S)-Alcohol (95%) | tandfonline.comtandfonline.com |

| Candida antarctica Lipase B | (±)-β-Azidophenylethanols | Vinyl Acetate | Organic Media | (R)-Alcohol & (S)-Acetate (>99%) | scielo.br |

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides an alternative to enzymatic methods, often offering greater substrate scope and scalability. Key approaches for the synthesis of enantiopure this compound include catalytic asymmetric hydrogenation and enantioselective organometallic additions.

Catalytic Asymmetric Hydrogenation of β-Keto Esters

While direct asymmetric hydrogenation of 4'-chloropropiophenone is a viable route, an alternative strategy involves the asymmetric hydrogenation of a β-keto ester followed by subsequent chemical transformations. For example, ruthenium catalysts bearing chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of β-keto esters, yielding the corresponding β-hydroxy esters with excellent enantioselectivity (often >99% ee). mdma.ch These intermediates can then be converted to the desired 1-arylpropan-1-ol.

A more direct approach is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone. Rhodium(III) complexes with C2-symmetric ligands derived from (1R,2R)-cyclohexane-1,2-diamine have been successfully used for the ATH of various ketones, including 3-chloropropiophenone. scielo.br This reaction, using aqueous sodium formate (B1220265) as the hydride source, yielded the corresponding chiral alcohol with 95% ee and over 99% conversion. scielo.br

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Rh(III) complex with C2-symmetric fluorene-ligand | 3-Chloropropiophenone | Not specified | 95% | >99% | scielo.br |

| Ru-(R)-Digm-BINAP | Various β-keto esters | Not applicable | 90-99% | Not specified | mdma.ch |

Enantioselective Organometallic Additions (e.g., Organozinc Reagents to Aldehydes)

The enantioselective addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in asymmetric synthesis. The addition of diethylzinc (B1219324) to 4-chlorobenzaldehyde (B46862) in the presence of a chiral catalyst provides a direct route to this compound.

A variety of chiral ligands, including amino alcohols and oxazolines, have been developed to catalyze this transformation with high enantioselectivity. For example, chiral camphor-based 1,3- and 1,4-amino alcohols have been used as ligands for the diethylzinc addition to p-chlorobenzaldehyde, yielding (S)-1-(4'-chlorophenyl)-propanol with 77% ee. scirp.org Chiral oxazoline-based ligands have also proven effective, with one study reporting a 92% ee for the (R)-enantiomer in 75% yield. researchgate.net The use of a TADDOL-derived Lewis acid catalyst with dimethylzinc (B1204448) for the methylation of 4-chlorobenzaldehyde resulted in the corresponding ethanol (B145695) derivative with 96% ee, demonstrating the potential of this approach for high enantioselectivity. researchgate.net

| Organometallic Reagent | Aldehyde | Chiral Ligand/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Diethylzinc | 4-Chlorobenzaldehyde | Camphor-based amino alcohol | (S)-1-(4-Chlorophenyl)propan-1-ol | 77% | Not specified | scirp.org |

| Diethylzinc | 4-Chlorobenzaldehyde | Chiral oxazoline-based ligand | (R)-1-(4-Chlorophenyl)propan-1-ol | 92% | 75% | researchgate.net |

| Dimethylzinc | 4-Chlorobenzaldehyde | (R,R)-TADDOL derivative | (S)-1-(4-Chlorophenyl)ethanol | 96% | Not specified | researchgate.net |

Chiral Ligand-Catalyzed Reactions

The enantioselective synthesis of this compound is of considerable interest for accessing specific stereoisomers. Chiral ligands play a pivotal role in these transformations by creating a chiral environment around a metal center, which directs the stereochemical outcome of the reaction. A prominent method involves the asymmetric addition of organozinc reagents to 4-chlorobenzaldehyde. uctm.eduresearchgate.net

For instance, the addition of diethylzinc to 4-chlorobenzaldehyde, catalyzed by a chiral ligand, can produce (R)- or (S)-1-(4-Chlorophenyl)propan-1-ol with high enantiomeric excess (ee). clockss.orgscielo.br One study demonstrated that a zinc chelate of a camphor-based amino alcohol ligand successfully catalyzed the reaction, yielding (S)-1-(4'-chlorophenyl)-propanol with a 77% enantiomeric excess. scirp.org Similarly, chiral β-hydroxy-2-oxazolines derived from natural products like (+)-camphor have been employed as catalysts for the stereoselective addition of diethylzinc to aromatic aldehydes, including 4-chlorobenzaldehyde. researchgate.netscielo.br

Another approach involves chiral N-acylethylenediamines as modular ligands for the catalytic asymmetric addition of alkylzinc reagents. These ligands, synthesized from accessible materials, have been shown to effectively catalyze the addition of dimethylzinc to 4-chlorobenzaldehyde, resulting in the corresponding alcohol with up to 81% ee. acs.org Furthermore, P-chiral monophosphorous ligands have been utilized in Ruthenium-catalyzed asymmetric additions of arylboronic acids to aliphatic aldehydes, a strategy that can be adapted for the synthesis of chiral aryl alkyl alcohols like this compound. mdpi.com

The table below summarizes findings from various studies on the chiral ligand-catalyzed synthesis of this compound.

| Catalyst/Ligand System | Reagents | Product | Enantiomeric Excess (ee) | Reference |

| Zinc chelate of camphor-based amino alcohol | Diethylzinc, 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)propan-1-ol | 77% | scirp.org |

| Chiral β-hydroxy-2-oxazoline | Diethylzinc, 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | 93% yield, optical rotation consistent with R enantiomer | scielo.br |

| Chiral N-acylethylenediamine | Dimethylzinc, 4-Chlorobenzaldehyde | Chiral alcohol | 81% | acs.org |

| THIQNOL chiral ligands | Diethylzinc, 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | - | clockss.org |

General Chemical Synthesis Approaches

Several general methods are employed for the non-stereoselective synthesis of this compound, providing the racemic mixture of the compound.

Reduction of 4-Chloropropiophenone

A primary and straightforward method for synthesizing this compound is the reduction of the corresponding ketone, 4'-chloropropiophenone. This reaction involves the conversion of the carbonyl group of the ketone into a hydroxyl group.

Commonly used reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol for NaBH₄, and aprotic ethers like tetrahydrofuran (B95107) (THF) for the more reactive LiAlH₄. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, LiAlH₄ is a more potent reducing agent but less selective than NaBH₄. Asymmetric reduction of 4'-chloroacetophenone, a related ketone, has been achieved with high enantioselectivity using chiral Mn catalysts, suggesting potential for similar applications with 4-chloropropiophenone. st-andrews.ac.uk Studies on the asymmetric hydrogenation of β-chloro-propiophenone using supported iron-based chiral catalysts also point towards methods for producing enantiomerically enriched versions of the target alcohol. researchgate.net

Grignard Reactions

Grignard reactions offer a versatile route for the formation of carbon-carbon bonds and are well-suited for the synthesis of this compound. This can be achieved through two main pathways:

Reaction of an ethyl Grignard reagent with 4-chlorobenzaldehyde: In this pathway, a Grignard reagent prepared from an ethyl halide, such as ethylmagnesium bromide (CH₃CH₂MgBr), is reacted with 4-chlorobenzaldehyde. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield this compound. google.comgoogle.com

Reaction of a 4-chlorophenyl Grignard reagent with propanal: Alternatively, a Grignard reagent can be prepared from a 4-chlorohalobenzene, like 4-chlorobromobenzene, to form 4-chlorophenylmagnesium bromide (4-ClC₆H₄MgBr). This organometallic species is then reacted with propanal (CH₃CH₂CHO). The nucleophilic aryl group adds to the carbonyl carbon of propanal, and subsequent hydrolysis yields the desired product. It is noted that initiating Grignard reactions with chloro-substrates can be challenging.

Palladium-Catalyzed Coupling and Subsequent Reduction

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide an alternative synthetic route, particularly for creating precursors to this compound. wikipedia.orgorganic-chemistry.orgmdpi.com This strategy typically involves the formation of a carbon-carbon bond to construct the main carbon skeleton, followed by a reduction step to introduce the alcohol functionality.

One such approach involves the palladium-catalyzed coupling of an aryl halide (e.g., a 4-chlorophenyl derivative) with an appropriate alkene. For instance, the Heck reaction can couple 4-chloroiodobenzene with prop-1-en-1-ol, which would tautomerize to propiophenone (B1677668) that can then be reduced. More complex, multi-step sequences might involve the coupling of a 4-chlorophenylboronic acid with a suitable vinyl partner, followed by hydration and reduction. While direct Heck-type reactions to form the immediate precursor might be complex, these palladium-catalyzed methods are fundamental in building the necessary substituted aromatic frameworks for subsequent transformations.

Chemical Reactivity and Derivatization of 1 4 Chlorophenyl Propan 1 Ol

Oxidation Reactions

The oxidation of the secondary alcohol group in 1-(4-chlorophenyl)propan-1-ol is a fundamental transformation that provides access to valuable carbonyl compounds and, under more forceful conditions, carboxylic acid derivatives through carbon-carbon bond cleavage.

As a secondary alcohol, this compound can be readily oxidized to its corresponding ketone, 1-(4-chlorophenyl)propan-1-one, also known as 4'-chloropropiophenone (B124772). byjus.comchemguide.co.uk This conversion is a common and efficient process in organic synthesis. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom.

A variety of oxidizing agents can be employed for this transformation, ranging from "strong" chromium-based reagents to "weaker," more selective oxidants. masterorganicchemistry.com Strong oxidants, such as chromic acid (generated from sodium dichromate and sulfuric acid), effectively convert secondary alcohols to ketones. chemguide.co.uk However, milder reagents are often preferred to avoid potential side reactions, especially in complex molecules. These include Pyridinium Chlorochromate (PCC), the Swern oxidation (using dimethyl sulfoxide and oxalyl chloride), and the Dess-Martin Periodinane (DMP). masterorganicchemistry.com The choice of reagent often depends on the desired reaction scale, functional group tolerance, and reaction conditions.

The product of this oxidation, 4'-chloropropiophenone, is a stable, white crystalline solid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. guidechem.comgoogle.com

Table 1: Selected Reagents for the Oxidation of this compound to 1-(4-Chlorophenyl)propan-1-one

| Reagent/System | Type | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Strong | Aqueous acidic solution, heating | A classic, cost-effective method. chemguide.co.uk |

| Pyridinium Chlorochromate (PCC) | Weak | Anhydrous dichloromethane (CH₂Cl₂) | Stops at the ketone stage; good for sensitive substrates. masterorganicchemistry.com |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Weak | Anhydrous CH₂Cl₂, low temperature (-78 °C) | Mild conditions, avoids heavy metals. masterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Weak | Anhydrous CH₂Cl₂, room temperature | Mild, neutral conditions with a simple workup. masterorganicchemistry.com |

Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, secondary alcohols are resistant to further oxidation without breaking carbon-carbon bonds. byjus.comchemguide.co.uk The ketone, 1-(4-chlorophenyl)propan-1-one, formed from the initial oxidation, does not have a hydrogen atom on the carbonyl carbon, thus preventing a simple further oxidation pathway.

However, under harsh reaction conditions with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the ketone can undergo oxidative cleavage. This process breaks the bond between the carbonyl carbon and the adjacent ethyl group, leading to the formation of a carboxylic acid derivative. Specifically, the oxidation of 1-(4-chlorophenyl)propan-1-one can yield 4-chlorobenzoic acid. This transformation is not a direct derivatization of the original alcohol's carbon skeleton but rather a degradative process that cleaves the propane chain.

Stereospecific Reactions

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). Consequently, its reactions can be designed to proceed stereospecifically, meaning the stereochemistry of the starting material determines the stereochemistry of the product. masterorganicchemistry.comyoutube.com This allows for the synthesis of specific enantiomers, which is of paramount importance in pharmaceutical chemistry.

Reactions that proceed with retention of configuration at the chiral center are those in which the bonds to the stereocenter are not broken during the transformation. youtube.com A common strategy to achieve this is to modify the hydroxyl group without cleaving the C1-O bond.

For example, the alcohol can be converted into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the sulfur atom of the tosyl chloride. The C1-O bond of this compound remains intact throughout the process, ensuring that the configuration of the product, (1R)- or (1S)-1-(4-chlorophenyl)propyl p-toluenesulfonate, is the same as that of the starting alcohol. This tosylate can then be used in further reactions.

Inversion of configuration is the hallmark of a bimolecular nucleophilic substitution (SN2) reaction. medium.com This process, often referred to as a Walden inversion, occurs when a nucleophile attacks the chiral carbon from the side opposite to the leaving group. libretexts.orglibretexts.org

To facilitate an SN2 reaction on this compound, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group. The tosylate derivative formed with retention of configuration (as described in 3.2.1) is an excellent substrate for this purpose. When this tosylate is treated with a strong nucleophile (e.g., azide (B81097), cyanide, or hydroxide), the nucleophile attacks the C1 carbon from the back, displacing the tosylate group and inverting the stereocenter. For example, reacting (1R)-1-(4-chlorophenyl)propyl p-toluenesulfonate with sodium azide would yield (1S)-1-azido-1-(4-chlorophenyl)propane.

Table 2: Stereospecific Reaction Pathways for this compound

| Starting Enantiomer | Reaction | Reagent | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|---|

| (R)-1-(4-Chlorophenyl)propan-1-ol | Tosylation | p-Toluenesulfonyl chloride, Pyridine | (R)-1-(4-Chlorophenyl)propyl p-toluenesulfonate | Retention |

| (R)-1-(4-Chlorophenyl)propyl p-toluenesulfonate | Nucleophilic Substitution | Sodium Azide (NaN₃) | (S)-1-Azido-1-(4-chlorophenyl)propane | Inversion |

Nucleophilic Substitution Reactions Involving the Chloroaryl Moiety

The chloroaryl moiety of this compound consists of a chlorine atom attached to a benzene ring. The carbon-chlorine bond in aryl halides is significantly stronger than in alkyl halides, and the lone pairs on the chlorine atom can participate in resonance with the benzene ring. These factors make the chloroaryl group generally unreactive towards nucleophilic substitution under standard laboratory conditions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. Since this compound lacks such activating groups, it does not readily undergo SNAr reactions.

Substitution of the chlorine atom is possible, but it requires extreme conditions. For instance, reaction with very strong bases like sodium amide (NaNH₂) at high temperatures can force a reaction via a highly reactive benzyne intermediate through an elimination-addition mechanism. Alternatively, certain transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) could be employed to replace the chlorine atom, but these fall outside the scope of classical nucleophilic substitution. Therefore, for practical purposes in standard organic synthesis, the chloroaryl group is considered an inert component of the molecule with respect to nucleophilic attack.

Further Derivatization Strategies for Analogues and Prodrugs

The hydroxyl group of this compound serves as a versatile anchor for chemical modifications, enabling the synthesis of a diverse range of analogues and prodrugs. These derivatization strategies are primarily aimed at modulating the physicochemical properties, pharmacokinetic profile, and biological activity of the parent compound. Key approaches include esterification, etherification, and the formation of carbamates and phosphate esters, each offering distinct advantages in the design of new chemical entities.

Ester Prodrugs

Esterification of the secondary alcohol in this compound is a common strategy to create prodrugs with enhanced lipophilicity, which can lead to improved absorption and bioavailability. The general approach involves the reaction of the alcohol with a carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) under appropriate catalytic conditions. The choice of the carboxylic acid can significantly influence the properties of the resulting ester.

Reaction Scheme for Esterification:

Cl-C₆H₄-CH(OH)-CH₂-CH₃ + NaH → Cl-C₆H₄-CH(ONa)-CH₂-CH₃ + H₂ Cl-C₆H₄-CH(ONa)-CH₂-CH₃ + R-X → Cl-C₆H₄-CH(O-R)-CH₂-CH₃ + NaX

Cl-C₆H₄-CH(OH)-CH₂-CH₃ + R-N=C=O → Cl-C₆H₄-CH(O-CO-NHR)-CH₂-CH₃

Cl-C₆H₄-CH(OH)-CH₂-CH₃ + POCl₃ → Cl-C₆H₄-CH(O-PO₃H₂)-CH₂-CH₃

Stereochemistry and Chiral Specificity in Research

Enantiomeric Forms and Chiral Center Characterization

1-(4-Chlorophenyl)propan-1-ol possesses a single stereocenter at the carbon atom bearing the hydroxyl group. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-(4-Chlorophenyl)propan-1-ol and (S)-1-(4-Chlorophenyl)propan-1-ol. The characterization and separation of these enantiomers are crucial for studying their distinct properties.

The synthesis of enantiomerically enriched or pure this compound is typically achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-chloropropiophenone (B124772). This transformation can be accomplished using various methods, including biocatalysis with plant tissues or microorganisms, or with chemical catalysts such as chiral oxazaborolidines. For instance, studies on the asymmetric reduction of 4'-chloroacetophenone, a similar substrate, have shown that biocatalysts can produce the corresponding chiral alcohols with high enantiomeric excess (e.e.) and chemical yield nih.gov. The choice of catalyst or biocatalyst determines which enantiomer is preferentially formed.

The separation and analysis of the enantiomers of this compound are commonly performed using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, for example, are known to effectively separate a wide range of enantiomers nih.gov. Another technique that can be employed for enantioseparation is capillary electrophoresis, utilizing chiral selectors like cyclodextrins. Cyclodextrins are chiral, cyclic oligosaccharides that can form diastereomeric inclusion complexes with guest molecules, allowing for the separation of enantiomers based on the differential stability of these complexes mdpi.comnih.gov. The determination of the enantiomeric excess of a sample is a key aspect of its characterization.

The absolute configuration of the enantiomers can be determined by various methods, including X-ray crystallography of a suitable crystalline derivative or by correlation with a compound of a known absolute configuration.

Table 1: Methods for the Synthesis and Analysis of this compound Enantiomers

| Method | Description | Key anaylsis |

| Asymmetric Reduction | Conversion of 4'-chloropropiophenone to a single enantiomer of this compound using a chiral catalyst or biocatalyst. | Enantiomeric excess (e.e.), Chemical Yield |

| Chiral HPLC | Separation of the (R) and (S) enantiomers using a high-performance liquid chromatography column with a chiral stationary phase. | Retention time, Peak area |

| Capillary Electrophoresis | Separation based on the differential migration of enantiomers in the presence of a chiral selector, such as a cyclodextrin. | Migration time, Peak area |

Impact of Chirality on Reaction Pathways and Selectivity

The chirality of this compound plays a critical role in its reactivity, particularly in reactions where a new chiral center is formed or where the existing stereocenter influences the stereochemical outcome. This is a fundamental concept in stereoselective synthesis.

A prominent example of the impact of chirality is seen in enzyme-catalyzed reactions. Lipases are widely used for the kinetic resolution of racemic secondary alcohols through enantioselective acylation or hydrolysis. In a kinetic resolution, one enantiomer reacts at a significantly faster rate than the other, allowing for their separation. For secondary alcohols, lipases often exhibit high enantioselectivity jocpr.com. In the case of this compound, a lipase (B570770) could selectively acylate one enantiomer (e.g., the R-enantiomer) to its corresponding ester, leaving the unreacted S-enantiomer in high enantiomeric purity. The selectivity of the lipase is dictated by the three-dimensional structure of its active site, which preferentially accommodates one enantiomer over the other. The structure of the substrate, including the nature of the substituents on the aromatic ring, can also influence the enantioselectivity of the lipase nih.gov.

The stereochemistry of this compound would also be expected to influence the outcome of chemical reactions such as stereoselective oxidation or substitution at the chiral center. For instance, in an oxidation reaction to the corresponding ketone, if the reaction proceeds through a mechanism that is sensitive to the steric environment around the hydroxyl group, the two enantiomers might react at different rates with a chiral oxidizing agent.

Table 2: Influence of Chirality on Selected Reactions of this compound

| Reaction Type | Description | Expected Chiral Influence |

| Lipase-catalyzed acylation | Esterification of the alcohol using a lipase as a catalyst. | One enantiomer will react faster, allowing for kinetic resolution. |

| Stereoselective oxidation | Conversion of the alcohol to the corresponding ketone using a chiral oxidizing agent. | The two enantiomers may react at different rates. |

Chiral Recognition in Biological Systems

Chiral recognition is a fundamental process in biological systems, where the interactions between molecules are highly dependent on their three-dimensional structure. The two enantiomers of a chiral molecule can exhibit significantly different biological activities because they interact differently with chiral biological macromolecules such as enzymes and receptors.

While specific studies on the chiral recognition of this compound in biological systems are not extensively documented in the provided search results, the principles of chiral recognition can be illustrated using model systems. Cyclodextrins, as mentioned earlier, are excellent models for chiral recognition. The cavity of a cyclodextrin is a chiral microenvironment. The binding of an enantiomer of this compound within this cavity would involve multiple non-covalent interactions, and the stability of the resulting inclusion complex would likely differ for the (R) and (S) enantiomers. This difference in binding affinity is the basis for chiral recognition and separation mdpi.comrsc.org.

Extrapolating this to a biological context, if this compound were to interact with an enzyme's active site or a receptor's binding pocket, the fit of the (R)-enantiomer would be different from that of the (S)-enantiomer. This could lead to one enantiomer being a potent inhibitor or agonist, while the other is inactive or has a different effect. For example, in the case of the pharmaceutical agent (S)-naproxen, the (S)-enantiomer has a much higher pharmacological activity than the (R)-enantiomer, which is hepatotoxic nih.gov. This highlights the critical importance of stereochemistry in the interaction of small molecules with biological systems. The enantioselective synthesis of related compounds like (S)-(-)-1-(4-fluorophenyl)ethanol is pursued for its application in studying the role of substituents in chiral recognition in molecular complexes and its use in pharmacologically active molecules researcher.life.

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, FT-Raman)

Conformational Analysis via Vibrational Signatures

The rotational freedom around the single bonds in 1-(4-Chlorophenyl)propan-1-ol gives rise to various conformational isomers, or conformers. Each conformer possesses a unique three-dimensional arrangement and, consequently, a distinct vibrational signature that can be theoretically predicted and sometimes experimentally observed. Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of different stable conformers. By comparing these calculated spectra with experimental FT-IR and FT-Raman data, it is possible to deduce the predominant conformation in a given state (e.g., solid, liquid, or gas). While specific conformational analysis of this compound using this method is not detailed in the available literature, such approaches have been successfully applied to other flexible molecules to elucidate their conformational preferences.

Solvent Effects on Vibrational Modes

The surrounding solvent can influence the vibrational modes of a molecule through intermolecular interactions. These solvent effects are particularly noticeable for polar functional groups like the hydroxyl (-OH) group in this compound, which can engage in hydrogen bonding with solvent molecules. Such interactions can lead to shifts in the vibrational frequencies, particularly the O-H stretching frequency.

In general, protic solvents capable of hydrogen bonding are expected to cause a significant red shift (shift to lower wavenumber) and broadening of the O-H stretching band compared to its frequency in a non-polar solvent or the gas phase. This is due to the weakening of the O-H bond upon hydrogen bond formation. While specific studies on the solvent effects on the vibrational spectrum of this compound are not available, the principles of solvatochromism in vibrational spectroscopy are well-established for aromatic alcohols and would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Comprehensive Structural Assignment

The ¹H and ¹³C NMR spectra of (S)-1-(4-Chlorophenyl)propan-1-ol have been reported, allowing for a comprehensive assignment of its structure. The data, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals the distinct chemical shifts and coupling patterns for each unique nucleus in the molecule.

¹H NMR Spectral Data: The proton NMR spectrum shows characteristic signals for the aromatic, methine, methylene, and methyl protons. The aromatic protons on the chlorophenyl ring typically appear as a multiplet in the downfield region. The proton attached to the carbon bearing the hydroxyl group (the methine proton) is also found in a characteristic downfield region and its signal is often split by the adjacent methylene protons. The methylene and methyl protons of the propyl group appear further upfield.

¹³C NMR Spectral Data: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the aromatic ring show distinct signals in the downfield region (typically 120-150 ppm). The carbon atom attached to the chlorine atom will have a specific chemical shift influenced by the halogen's electronegativity. The carbon atom bonded to the hydroxyl group (the carbinol carbon) also has a characteristic chemical shift, typically in the range of 60-80 ppm. The carbons of the ethyl group will appear at higher field (lower ppm values).

| ¹H NMR Data of (S)-1-(4-Chlorophenyl)propan-1-ol in CDCl₃ | |

|---|---|

| Chemical Shift (δ) [ppm] | Assignment |

| 7.25–7.32 (m, 4H) | Aromatic protons |

| 4.56 (m, 1H) | CH-OH |

| 1.96 (br, 1H) | OH |

| 1.65–1.80 (m, 2H) | CH₂ |

| 0.90 (t, J = 7.2 Hz, 3H) | CH₃ |

| ¹³C NMR Data of (S)-1-(4-Chlorophenyl)propan-1-ol in CDCl₃ | |

|---|---|

| Chemical Shift (δ) [ppm] | Assignment |

| 143.0 | Aromatic C-Cl |

| 133.1 | Aromatic C |

| 128.5 | Aromatic CH |

| 127.4 | Aromatic CH |

| 75.3 | CH-OH |

| 31.9 | CH₂ |

| 10.0 | CH₃ |

Chiral NMR Reagents for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as a pair of enantiomers. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral NMR reagents can facilitate this differentiation. These reagents, which are themselves enantiomerically pure, interact with the enantiomers of the analyte to form transient diastereomeric complexes. Since diastereomers have different physical properties, their NMR signals will also differ, leading to separate peaks for each enantiomer in the spectrum.

Commonly used chiral NMR reagents include chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs). Chiral lanthanide shift reagents are a type of CSA that can induce large chemical shift differences between the signals of the two enantiomers. The magnitude of the separation of the signals is proportional to the concentration of the shift reagent. By integrating the signals of the separated enantiomers, the enantiomeric excess (ee) of the sample can be determined. While no specific study detailing the use of chiral NMR reagents with this compound was found, this is a standard and powerful technique for the analysis of chiral alcohols.

Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a highly sensitive and selective method for identifying and quantifying substances in a mixture.

A detailed experimental mass spectrum and fragmentation analysis specifically for this compound is not available in the provided search results. The available data pertains to the analogous ketone, 1-(4-chlorophenyl)-1-propanone. However, general fragmentation patterns for alcohols can be predicted.

For an alcohol like this compound, the molecular ion peak (M⁺) may be observed, though it is often weak in the mass spectra of alcohols. A common fragmentation pathway for alcohols is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized cation containing the chlorophenyl group and the hydroxylated carbon. This fragment would be expected to be a prominent peak in the spectrum.

Another typical fragmentation for alcohols is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at M-18. Other fragmentations could involve cleavage of the propyl chain and fragmentation of the chlorophenyl ring. The presence of the chlorine atom would also give rise to a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

X-ray Crystallography of Derivatives

The solid-state structure of a related derivative, (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, has been determined by single-crystal X-ray diffraction. researchgate.net This compound, an oxime derivative, crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis confirmed the (E)-configuration of the oxime C=N double bond. researchgate.net In the crystal lattice, the molecules are packed via weak intermolecular hydrogen bonding interactions. researchgate.net The chlorophenyl ring, the oxime moiety, and the imidazole ring adopt specific orientations relative to each other to maximize packing efficiency and satisfy intermolecular forces.

Table 2: Crystallographic Data for (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.4292 |

| b (Å) | 8.8343 |

| c (Å) | 11.1797 |

| β (°) | 108.873 |

| Z | 4 |

This data provides a model for how the 4-chlorophenyl group can be arranged in a crystalline solid, though the propanol (B110389) side chain is chemically modified in this example.

This compound contains a chiral center at the C1 position and therefore exists as a pair of enantiomers, (R)- and (S)-1-(4-chlorophenyl)propan-1-ol. When synthesized from achiral precursors without a chiral catalyst or resolving agent, it is formed as a racemic mixture.

X-ray crystallography is a definitive method for determining the absolute configuration of a single enantiomer or for characterizing the packing in a racemic crystal. In a racemic crystal, both enantiomers are present in equal amounts within the unit cell. No specific crystallographic studies characterizing the racemic mixture of this compound were identified in the search. Such a study would reveal whether the compound crystallizes as a racemic compound (a true racemate with ordered pairs of enantiomers) or a conglomerate (a physical mixture of separate enantiomeric crystals).

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The chromophore in this compound is the 4-chlorophenyl group. The UV-Vis spectrum is expected to be dominated by electronic transitions associated with the π-electron system of the benzene ring. wikipedia.org The primary transitions are π → π* transitions.

The spectrum of the related compound, 1-(4-chlorophenyl)propan-1-one, shows a strong absorption band around 255 nm. nist.gov This corresponds to the B-band (benzenoid band), a π → π* transition characteristic of substituted benzene rings. wikipedia.org Aromatic ketones also typically show a much weaker, longer-wavelength absorption corresponding to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen.

For this compound, the π → π* transitions originating from the aromatic ring will still be present and are expected to occur at similar wavelengths to those in the ketone, as the hydroxyl group has a relatively small effect on these transitions. However, since the alcohol lacks the carbonyl group, the n → π* transition will be absent from its spectrum. The presence of the chlorine atom as a substituent on the benzene ring acts as an auxochrome, which can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

Table 3: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore | Notes |

| π → π* (E-band) | ~200-220 | 4-Chlorophenyl | High molar absorptivity |

| π → π* (B-band) | ~250-270 | 4-Chlorophenyl | Lower molar absorptivity, often shows fine structure |

This table is based on typical values for substituted benzenes and comparison with related compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for calculating the electronic structure of molecules. DFT methods are used to determine the optimized geometry, vibrational frequencies, and various electronic properties of 1-(4-Chlorophenyl)propan-1-ol. Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a reliable level of theory for such organic molecules materialsciencejournal.org.

Geometry Optimization and Conformational Stability

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this process is crucial for identifying its most stable three-dimensional structure(s). The molecule possesses several rotatable single bonds, particularly within the propanol (B110389) side chain (C-C and C-O bonds), leading to the existence of multiple conformers.

A conformational analysis would involve systematically rotating these bonds to map the potential energy surface and identify all local minima, which represent stable conformers. The relative stability of these conformers is determined by comparing their calculated electronic energies. The global minimum corresponds to the most stable and, therefore, most abundant conformation in the gas phase. Key dihedral angles, such as those defining the orientation of the hydroxyl group relative to the phenyl ring and the ethyl group, would characterize each unique conformer. Computational studies on similar flexible molecules have shown that such analyses can effectively predict the most favorable conformations, which are often stabilized by subtle intramolecular interactions researchgate.net.

| Dihedral Angle | Description | Expected Conformations |

| C(ethyl)-C(carbinol)-C(phenyl)-C(phenyl) | Defines the orientation of the propyl chain relative to the phenyl ring. | Staggered conformations (gauche, anti) are expected to be energetically favored over eclipsed ones. |

| H-O-C(carbinol)-C(phenyl) | Defines the orientation of the hydroxyl hydrogen. | The orientation can influence potential intramolecular hydrogen bonding with the π-system of the phenyl ring. |

Vibrational Frequency Calculations and Experimental Correlation

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. For this compound, characteristic frequencies for the O-H stretch, C-H stretches (aromatic and aliphatic), C-O stretch, and the C-Cl stretch would be identified. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and accurate comparison with experimental FT-IR and FT-Raman spectra materialsciencejournal.org. Such a correlation is vital for validating the computed structure and providing a detailed interpretation of the experimental spectroscopic data.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

| O-H Stretch | 3200 - 3600 | Broad band in experimental IR, sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks characteristic of the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the propyl chain. |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands corresponding to the phenyl ring vibrations. |

| C-O Stretch | 1050 - 1200 | Characteristic of the secondary alcohol group. |

| C-Cl Stretch | 700 - 850 | Vibration of the carbon-chlorine bond. |

Electronic Properties (HOMO/LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO would likely also have significant density on the aromatic ring, representing the most favorable location for accepting an electron. These calculations are crucial for predicting the molecule's behavior in chemical reactions and its potential for electronic transitions, which are relevant to its UV-Vis absorption properties materialsciencejournal.org.

| Descriptor | Definition | Chemical Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | An indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Global and Local Reactivity Descriptors (e.g., Fukui Function, NBO Analysis)

Beyond HOMO-LUMO analysis, other descriptors can provide a more nuanced picture of chemical reactivity.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. This method is fundamental in drug discovery and molecular biology.

Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites, Receptors)

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the stability of different binding poses. The results predict the preferred orientation of the ligand and estimate its binding affinity.

The analysis focuses on identifying key intermolecular interactions between the ligand and the protein's amino acid residues. For this compound, the hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. The 4-chlorophenyl ring can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Molecular docking could be used to screen this compound against various enzymes (e.g., kinases, reductases) or receptors to hypothesize its potential biological activity. The predicted binding mode and affinity provide a rational basis for further experimental investigation.

| Interaction Type | Potential Contribution from this compound |

| Hydrogen Bonding | The hydroxyl group can donate a hydrogen to or accept a hydrogen from polar amino acid residues (e.g., Ser, Thr, Asp, Glu). |

| Hydrophobic Interactions | The chlorophenyl ring can interact favorably with nonpolar residues (e.g., Leu, Val, Phe, Trp). |

| Van der Waals Forces | General attractive forces between the ligand and the protein surface. |

| Halogen Bonding | The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic site in the protein. |

Binding Affinity and Mode of Action Exploration

Detailed computational studies focusing specifically on the binding affinity and mode of action of this compound are not extensively available in publicly accessible research literature. While molecular docking and molecular dynamics simulations are common computational techniques used to predict the binding affinity and interaction of small molecules with biological targets, specific data, such as binding energy values and detailed interaction patterns for this compound, remain uncharacterized.

Generally, such investigations would involve docking this compound into the active site of a specific protein to predict its binding conformation and affinity. The binding energy, typically reported in kcal/mol, would quantify the strength of the interaction. Further analysis would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein, thereby elucidating its potential mode of action at a molecular level.

Solvent Effects on Electronic and Spectroscopic Properties

The influence of solvents on the electronic and spectroscopic properties of this compound has not been the subject of specific, detailed computational studies. Theoretical investigations in this area would typically employ methods like Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (e.g., PCM, SMD) to simulate the behavior of the molecule in different solvent environments.

These studies would analyze solvatochromic shifts, which are changes in the absorption or emission spectra of a compound as the polarity of the solvent is varied. By calculating electronic transition energies in solvents of differing dielectric constants, researchers can predict whether the compound would exhibit a bathochromic (red) or hypsochromic (blue) shift. This information provides insights into the nature of the electronic transitions and the differential solvation of the ground and excited states of the molecule. However, specific data tables detailing these shifts for this compound are not available in the current body of scientific literature.

Topological Analyses (ELF, LOL, RDG) for Electron Density Insights

Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide profound insights into the chemical bonding and non-covalent interactions within a molecule. At present, dedicated research applying these specific analyses to this compound has not been published.

Medicinal Chemistry and Biological Activity Profile

Antifungal and Antimicrobial Activities

The presence of a chlorophenyl group in aromatic compounds has been a subject of investigation for potential antimicrobial properties. Research into derivatives of this structural class has demonstrated notable effects against various microbial targets, particularly fungal phytopathogens.

Studies have evaluated the in vitro antifungal activity of a series of aromatic derivatives, including those with a chlorine atom on the phenyl ring, against significant plant pathogens like Botrytis cinerea and Colletotrichum gloeosporioides nih.gov. Botrytis cinerea, the causative agent of gray mold disease, is a destructive pathogen affecting a wide variety of crops, leading to significant pre- and post-harvest losses scielo.brfupress.netresearchgate.net.

Table 1: Structure-Activity Relationship Insights for Antifungal Chlorophenyl Derivatives

| Structural Feature | Observation | Implication on Antifungal Activity |

|---|---|---|

| Benzyl Hydroxyl Group | Presence is critical for activity nih.gov. | Suggests involvement in a key interaction with a fungal target. |

| Chlorine Atom Position | para or meta substitution evaluated nih.gov. | Position influences the degree of inhibition. |

This table is generated based on the principles of the structure-activity relationship discussed in the cited research for a series of chlorophenyl derivatives.

While specific mechanistic studies for 1-(4-Chlorophenyl)propan-1-ol are not extensively detailed, the mechanisms of action for antifungal agents are generally well-understood and can provide insights nih.govnih.gov. A primary mode of action for many antifungal compounds involves the disruption of the fungal cell membrane's integrity nih.gov. This can lead to the leakage of essential cytoplasmic components and ultimately, cell death. The lipophilic nature of the chlorophenyl group may facilitate the compound's interaction with and penetration of the lipid-rich fungal membrane.

Another common antifungal mechanism is the inhibition of crucial enzymes involved in vital biosynthetic pathways, such as the synthesis of ergosterol, a key component of the fungal cell membrane nih.gov. The demonstrated importance of the hydroxyl group in the structure of chlorophenyl derivatives suggests it may act as a hydrogen-bonding donor or acceptor, interfering with the active site of a target enzyme nih.gov. Fungal resistance to such compounds can arise through various strategies, including overproduction of the target enzyme, alteration of the drug target, or active pumping of the drug out of the cell via efflux pumps nih.gov.

Enzyme Inhibition Studies

The chiral nature of this compound makes it a substrate of interest for stereoselective enzymes. Its interactions have been explored particularly with dehydrogenases, and its structural motifs appear in compounds studied for activity against other enzyme classes.

Alcohol dehydrogenases (ADHs) are versatile enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones and are noted for their exceptional stereoselectivity mdpi.com. These enzymes are valuable biocatalysts for producing enantiopure alcohols through the asymmetric reduction of prochiral ketones or the kinetic resolution of racemic alcohols mdpi.com.

Studies on thermostable ADH from the archaeon Thermococcus kodakarensis (TkADH) have demonstrated high enantioselectivity in the oxidation of 1-phenylethanol (B42297) and its derivatives, particularly those with substituents at the para position nih.gov. The enzyme showed a strong preference for the (S)-enantiomer, enabling the production of the corresponding (R)-alcohols with excellent optical purity nih.gov. This high enantioselectivity extends to para-substituted derivatives, suggesting that this compound would be a suitable substrate for enzymatic kinetic resolution nih.gov.

Table 2: Enantioselective Oxidation of 1-Phenylethanol Derivatives by TkADH

| Substrate | Product Enantiomer | Enantiomeric Excess (ee) | E Value* |

|---|---|---|---|

| (S)-1-Phenylethanol | (R)-1-Phenylethanol | >99.8% | >604 |

| meta-substituted derivatives | (R)-alcohols | >98% | >290 |

| para-substituted derivatives | (R)-alcohols | >99.8% | >1000 |

*The E value is a measure of enantioselectivity. Data adapted from findings on related substrates to illustrate the enzyme's characteristics nih.gov.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in various physiological processes nih.govtaylorandfrancis.com. Inhibitors of these enzymes have therapeutic applications in conditions like glaucoma and epilepsy nih.gov. Research into novel CA inhibitors has included derivatives containing a chlorophenyl moiety. One study on benzenesulfonamides incorporating pyridazinecarboxamides found that a 3-chlorophenyl substituent had a negative effect on the inhibitory activity towards the human carbonic anhydrase isoform II (hCA II) nih.gov. This indicates that the presence and position of the chlorine atom are significant factors in the interaction with this enzyme's active site.

Protein Kinase B (PKB): In the reviewed scientific literature, no specific studies detailing the direct interaction or modulation of Protein Kinase B (also known as Akt) by this compound were identified.

Receptor Interaction and Modulation

Direct studies on the receptor binding profile of this compound are limited in available literature. However, the 4-chlorophenyl structural motif is present in various pharmacologically active compounds, suggesting its potential role in receptor interactions.

For instance, molecules containing a 5-(4-chlorophenyl) group have been characterized as antagonists and inverse agonists at the cannabinoid CB1 receptor nih.gov. Similarly, compounds with a 6-(4-chlorophenyl) structure have been identified as highly selective CB1 receptor inverse agonists nih.gov. These findings demonstrate that the 4-chlorophenyl moiety is a key structural component in ligands that bind to this G-protein-coupled receptor. While this does not provide direct evidence of activity for this compound, it highlights a potential area for future investigation based on shared structural features.

Potential Effects on Neurotransmitter Systems

While direct neurotransmitter activity of this compound is not extensively documented, its structural motifs are present in more complex molecules known to interact with key central nervous system receptors. The modulation of these systems is critical in treating neurological and psychiatric disorders. For instance, the μ-opioid receptors (MOR) and dopamine (B1211576) receptors are significant targets in pain management and the treatment of conditions like Parkinson's disease and schizophrenia. wikipedia.orgnih.gov The development of ligands that can selectively interact with these receptors is a major focus of medicinal chemistry.

Dopamine and μ-Opioid Receptor Ligand Development

The 4-chlorophenyl group, a key feature of the this compound scaffold, has been incorporated into the design of potent μ-opioid receptor (MOR) antagonists. nih.govnih.gov In a series of synthetic opioids, the inclusion of a p-chlorophenylpropiolylamino side chain on a morphinone (B1233378) core resulted in compounds with pseudo-irreversible MOR antagonist activity. nih.govnih.gov Specifically, the p-chloro substitution on the aromatic ring was found to eliminate agonist activity while enhancing the duration and potency of MOR antagonism. nih.gov

This demonstrates that while the simple this compound molecule may not be an active ligand itself, its constituent chemical features are valuable for creating more complex derivatives that bind with high affinity to critical neurotransmitter receptors like the MOR. nih.govnih.gov The interaction between the opioid and dopaminergic systems is well-established, and designing hybrid ligands that target both receptor types is an ongoing area of research aimed at developing safer and more effective therapeutics. frontiersin.org

Anticancer Activities of Analogues

Analogues derived from the arylpropanol scaffold have demonstrated significant potential as anticancer agents. Research has focused on modifying the core structure to enhance cytotoxicity against various cancer cell lines, often by inducing programmed cell death, or apoptosis.

Apoptotic Pathway Activation

Apoptosis is a controlled process of cell suicide essential for normal tissue homeostasis, and its induction in cancer cells is a primary goal of chemotherapy. nih.gov This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. dcchemicals.com Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the central executioners of cell death. medscape.com

Arylpropyl sulfonamide analogues, which are structurally related to this compound, have been identified as potent apoptosis inducers. nih.gov These compounds function as ceramide analogues; ceramide is a key signaling molecule known to trigger apoptosis. nih.gov By mimicking ceramide, these arylpropyl derivatives can initiate the apoptotic cascade within cancer cells, leading to their elimination. nih.gov The process often involves the activation of initiator caspases like caspase-8 and -9, which in turn activate executioner caspases such as caspase-3, ultimately leading to the cleavage of cellular proteins and cell death. dcchemicals.commedscape.com

Structure-Activity Relationship (SAR) for Cytotoxicity

Studies on a series of arylpropyl sulfonamide analogues have provided clear insights into the structure-activity relationship (SAR) for their cytotoxic effects against prostate cancer (PC-3) and leukemia (HL-60) cell lines. nih.gov The research highlighted several structural features critical for enhancing anticancer activity. nih.govnih.gov

Key SAR findings include:

Alkyl Chain Length : Analogues with long alkyl chains (e.g., C11H23 and C13H27) consistently showed more potent cytotoxicity than those with shorter chains. nih.govnih.gov

Stereochemistry : The specific stereoconfiguration of the propyl group was found to be important. Compounds with a (1R, 2R) configuration exhibited greater cytotoxicity compared to other configurations. nih.govnih.gov

Phenyl Ring Substitution : The introduction of small, hydrophobic groups on the phenyl ring was suggested to increase biological activity. nih.govnih.gov

One of the most potent compounds in the series, compound 15 , displayed IC₅₀ values of 29.2 µM for PC-3 cells and 20.7 µM for HL-60 cells. nih.govresearchgate.net These findings underscore the importance of specific structural modifications to the arylpropanol scaffold to optimize anticancer efficacy. nih.govnih.gov

| Compound | Alkyl Chain Length | IC₅₀ (µM) - PC-3 Cells | IC₅₀ (µM) - HL-60 Cells |

|---|---|---|---|

| B13 (Reference) | - | 79.3 | 33.6 |

| 4 | C₁₁H₂₃ | 44.9 | 28.5 |

| 9 | C₁₁H₂₃ | 40.5 | 33.1 |

| 14 | C₁₁H₂₃ | 39.1 | 24.7 |

| 15 | C₁₁H₂₃ | 29.2 | 20.7 |

| 20 | C₁₁H₂₃ | 35.9 | 23.0 |

Therapeutic Applications of Scaffolds

The fundamental structure of this compound is a valuable building block in the synthesis of established therapeutic agents, particularly antihistamines and local anesthetics.

Role in Antihistamines and Anesthetics Synthesis

The this compound scaffold provides the necessary lipophilic aromatic ring and an intermediate chain that are characteristic of many local anesthetics and antihistamines. researchgate.netyoutube.com

Antihistamines: The chlorophenyl-propyl moiety is a core component of the widely used H1-antihistamine, Chlorpheniramine (B86927) . mdpi.com In this molecule, a 4-chlorophenyl group and a pyridine (B92270) ring are attached to a propyl chain that is further substituted with a dimethylamino group. mdpi.com Furthermore, novel quinazolinone derivatives incorporating a 3-(4-chlorophenyl) group have been synthesized and shown to possess significant H1-antihistaminic activity, with one compound in a series demonstrating greater potency and less sedation than the reference drug, chlorpheniramine maleate. nih.gov

Anesthetics: The general structure of a local anesthetic consists of a lipophilic aromatic part, an intermediate linker (ester or amide), and a hydrophilic amine group. youtube.com The arylpropanolamine framework fits this model well. Research dating back to 1952 has explored aryloxypropanolamines for their local anesthetic properties, confirming the utility of this scaffold in the field of anesthesiology. nih.gov The lipophilic nature of the 4-chlorophenyl ring aids in the diffusion of the molecule across nerve membranes, a critical step for blocking sodium channels and preventing pain signal propagation. researchgate.net

Development of Drugs for Neurological Disorders

The exploration of novel chemical entities for the treatment of neurological disorders is a significant focus of medicinal chemistry. The compound this compound, a secondary alcohol containing a chlorophenyl group, represents a structural motif that could potentially interact with biological targets within the central nervous system (CNS). However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of dedicated research on this compound itself as a therapeutic agent for neurological conditions.

While the broader class of chlorophenyl-containing compounds has been investigated for various CNS activities, specific studies detailing the synthesis, biological evaluation, and structure-activity relationships of this compound for neurological disorders are not publicly available. Consequently, there are no detailed research findings to report regarding its efficacy, mechanism of action, or potential as a lead compound in the development of drugs for conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, or other neurological ailments.

The lack of published data precludes any discussion on its specific molecular targets, in vitro or in vivo activity, or its potential to modulate neurochemical pathways implicated in neurological diseases. Further research would be necessary to ascertain whether this compound or its derivatives possess any relevant pharmacological activity for the treatment of neurological disorders.

Drug-Likeness Assessment and ADME Prediction

The evaluation of a compound's drug-likeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical in the early stages of drug discovery to assess its potential as an orally bioavailable drug candidate. These parameters can be predicted using computational, or in silico, methods based on the molecule's physicochemical properties.

Drug-Likeness Assessment:

A common framework for assessing drug-likeness is Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) not more than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The physicochemical properties of this compound are analyzed against these criteria in the table below.

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C₉H₁₁ClO | - |

| Molecular Weight | 170.64 g/mol | Yes (< 500) |

| XlogP | 2.4 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Yes (≤ 10) |

| Violations | 0 | Compliant |

As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs.

ADME Prediction:

| ADME Parameter | Predicted Outcome | Rationale |

| Absorption | High | The compound's low molecular weight and moderate lipophilicity (XlogP of 2.4) suggest it is likely to be well-absorbed from the gastrointestinal tract. |

| Distribution | Moderate to High | Its lipophilic nature indicates that it may readily distribute into tissues. The potential to cross the blood-brain barrier (BBB) is a key consideration for CNS-active drugs. Given its molecular size and lipophilicity, it is plausible that it could penetrate the BBB, though specific predictions are unavailable. |

| Metabolism | Likely to undergo metabolism | The presence of a secondary alcohol group provides a site for oxidation by cytochrome P450 enzymes. The aromatic ring is also susceptible to hydroxylation. |

| Excretion | Likely renal and/or biliary | Metabolites of the compound are expected to be more polar and would likely be eliminated from the body via the kidneys or in the bile. |

Metabolic Pathways and Biotransformation Studies

Microbial Biotransformation

Microbial systems, particularly fungi, are frequently used as models to predict and mimic mammalian drug metabolism. osti.gov This is due to the presence of versatile enzyme systems, such as cytochrome P450 monooxygenases, which are analogous to those found in the human liver. osti.gov

Fungal Hydroxylation Pathways

Fungi, especially species from the genus Cunninghamella, are well-regarded for their ability to hydroxylate a wide range of xenobiotic compounds. osti.govmdpi.com The biotransformation of various drugs and foreign compounds by Cunninghamella elegans has been shown to produce metabolites that are qualitatively similar to those formed in mammals. osti.govmdpi.com For 1-(4-Chlorophenyl)propan-1-ol, fungal systems would likely introduce hydroxyl groups onto the molecule.

One probable pathway is aromatic hydroxylation , where a hydroxyl group is added to the 4-chlorophenyl ring. This is a common reaction catalyzed by fungal cytochrome P450 enzymes when metabolizing aromatic compounds. mdpi.com Given the existing chloro-substituent at the para-position (C4), hydroxylation would likely occur at one of the ortho-positions (C2 or C3) relative to the propanol (B110389) side chain. Studies on the fungal biotransformation of fluorinated biphenyls by C. elegans have demonstrated its capacity for aromatic hydroxylation, yielding various mono- and dihydroxylated products. semanticscholar.org

Another potential pathway is aliphatic hydroxylation on the propyl side chain, although this is generally less favored than aromatic hydroxylation for this type of structure.

Regioselective and Enantioselective Hydroxylations